1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a carboxylic acid group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Mechanism of Action
Mode of Action
Benzotriazole compounds are known to bind to other species, utilizing the lone pair electrons .
Biochemical Pathways
Benzotriazole compounds are known to react with aromatic aldehydes to give benzotriazole-based N,O-acetals .
Result of Action
Benzotriazole compounds are known to form stable coordination compounds on a copper surface and behave as corrosion inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid. Hence, it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The compound also interacts with proteins like albumin, affecting their binding properties. These interactions are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinase enzymes. The compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with DNA or transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization is influenced by its affinity for certain cellular components .
Subcellular Localization
This compound is localized in various subcellular compartments. It can be found in the cytoplasm, nucleus, and mitochondria. The compound’s activity and function are affected by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminobenzoic acid with sodium nitrite and acetic acid, followed by diazotization and cyclization to form the benzotriazole ring . The reaction is typically carried out at low temperatures (5–10°C) to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch processes. The reaction conditions are optimized to achieve high efficiency and cost-effectiveness. The use of ultrasonic irradiation and controlled temperature conditions can further enhance the reaction yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzotriazole derivatives .
Scientific Research Applications
1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the carboxylic acid group.
5-Methyl-1H-benzotriazole: A methylated derivative with similar applications in corrosion inhibition.
1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid: A structurally related compound with similar biological activities.
Uniqueness: 1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is unique due to its combination of a benzotriazole ring and a carboxylic acid group. This structural feature enhances its reactivity and allows it to participate in a broader range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-methylbenzotriazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHWYTLJLHVIBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)O)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380177 | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305381-67-3 | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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